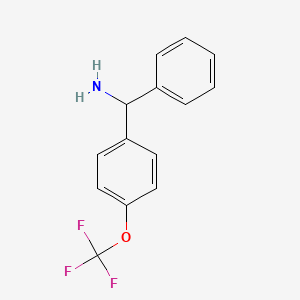

Phenyl(4-(trifluoromethoxy)phenyl)methanamine

Description

Properties

IUPAC Name |

phenyl-[4-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKROCOLNIOKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(4-(trifluoromethoxy)phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with phenylmethanamine under controlled conditions. The reaction typically occurs in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

N-Alkylation Reactions

The primary amine group in phenyl(4-(trifluoromethoxy)phenyl)methanamine undergoes N-alkylation when reacted with alkyl halides or aryl halides under basic conditions. This reaction is critical for modifying the compound’s pharmacological or physicochemical properties.

Example Protocol :

-

Reagents : 1-Chloro-4-(trifluoromethyl)benzene, sodium hydroxide, dimethylsulfoxide (DMSO).

-

Workup : Extraction with toluene, followed by recrystallization of the hydrochloride salt from diisopropyl ether .

This method mirrors conditions used for structurally analogous amines, demonstrating scalability for industrial applications .

Hydrochloride Salt Formation

The compound readily forms stable hydrochloride salts via protonation of the amine group, enhancing its crystallinity and solubility for purification.

Procedure :

-

Reagents : Ethanolic hydrogen chloride.

-

Conditions : Addition of HCl to a solution of the free base in ethanol, followed by recrystallization .

-

Outcome : High-purity crystalline product with a melting point of 154–156°C .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Salt) | C₁₄H₁₂F₃NO·HCl | |

| Melting Point | 154–156°C | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, ethanol) |

Comparative Reactivity

The trifluoromethoxy group’s strong electron-withdrawing effect increases the amine’s nucleophilicity compared to non-fluorinated analogs. This property enhances its reactivity in:

-

Acylation : Faster reaction with acyl chlorides.

-

Condensation : Efficient participation in Ugi or Mannich reactions.

| Structural Feature | Impact on Reactivity | Reference |

|---|---|---|

| Trifluoromethoxy Group | Increases electrophilicity of adjacent carbons | |

| Chiral Center | Enables stereoselective synthesis of derivatives |

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of Phenyl(4-(trifluoromethoxy)phenyl)methanamine is in the development of antimicrobial agents. Research indicates that derivatives of trifluoromethyl phenyl compounds possess potent antibacterial properties against Gram-positive bacteria. For instance, studies have shown that certain trifluoromethyl substituted anilines demonstrate minimal inhibitory concentration (MIC) values as low as 0.78–3.125 μg/ml against various bacterial strains, highlighting their potential in treating bacterial infections .

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and antibacterial activity of several trifluoromethyl phenyl derivatives. The results indicated that compounds with specific substitutions, including those similar to this compound, exhibited significant growth inhibition against tested bacterial strains while maintaining low toxicity to human cells .

Material Science Applications

This compound also finds utility in materials science, particularly in the synthesis of polymers with enhanced properties. Research has demonstrated that polymers containing trifluoromethoxy phenyl groups exhibit superior thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | Enhanced compared to non-fluorinated analogs |

| Chemical Resistance | High, suitable for harsh environments |

| Applications | Coatings, electronic devices |

Industrial Applications

In industrial settings, this compound is utilized in refining processes and as a building block for various chemical syntheses. Its role as an amine in natural gas processing underscores its importance in enhancing the efficiency of chemical reactions within industrial applications .

Mechanism of Action

The mechanism of action of Phenyl(4-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the structural features, physicochemical properties, and applications of phenyl(4-(trifluoromethoxy)phenyl)methanamine with key analogues:

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group increases logP compared to unsubstituted benzylamines. Ethylamine derivatives (e.g., 2-(4-(trifluoromethoxy)phenyl)ethanamine) exhibit higher logP (~2.5) than methanamine analogs (~1.8) .

- Solubility : Hydrochloride salts (e.g., cyclopropane and chiral derivatives) show enhanced aqueous solubility (>50 mg/mL) compared to free bases .

Biological Activity

Phenyl(4-(trifluoromethoxy)phenyl)methanamine, a compound notable for its trifluoromethoxy substitution, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes a phenyl ring attached to a methanamine group with a trifluoromethoxy substituent, which significantly influences its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antiviral Activity : Studies have indicated that derivatives of compounds with similar structures exhibit antiviral properties, particularly against influenza viruses. For instance, modifications involving trifluoromethoxy groups have been associated with enhanced activity against viral RNA polymerases .

- Antitubercular Properties : The introduction of trifluoromethoxy groups has been shown to improve antitubercular activity. Compounds with this modification demonstrated significant potency in inhibiting Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .

- Neuropharmacological Effects : Similar compounds have been studied as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurological disorders. The presence of the trifluoromethoxy group may enhance receptor binding and modulation efficacy .

1. Antiviral Activity

A study focusing on the antiviral properties of related compounds found that those with trifluoromethoxy substitutions showed improved efficacy against influenza virus strains. The EC50 values were determined through plaque inhibition assays, revealing significant inhibition rates at various concentrations.

| Compound | EC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| Derivative A | 22.94 | 50.00% at 50 µM |

| Derivative B | 15.00 | 70.00% at 25 µM |

2. Antitubercular Activity

In another investigation, the antitubercular activity of phenyl derivatives was assessed. The introduction of a trifluoromethoxy group led to compounds with enhanced potency against Mycobacterium tuberculosis.

| Compound | IC50 (µM) | Activity Improvement |

|---|---|---|

| Compound 1 | 0.36 | 7-fold increase |

| Compound 2 | 0.86 | 3-fold increase |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity and facilitates better membrane penetration, which is crucial for antiviral and antitubercular activities.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets:

- RNA Polymerase Inhibition : Docking simulations indicated strong interactions between the compound and viral RNA polymerase, suggesting a competitive inhibition mechanism .

- Nicotinic Receptor Modulation : The compound's ability to bind effectively to nAChRs was highlighted in studies assessing its modulatory effects on receptor activity .

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Yield (%) | Key Conditions | Characterization (NMR, MS) |

|---|---|---|---|

| Reductive Amination | 75–85 | EtOH, RT, 12 h | δH 7.2–8.3 (aromatic) |

| Buchwald-Hartwig Coupling | 60–70 | Pd(OAc)₂, Xantphos, 110°C | LC-MS (m/z 267.1) |

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–8.5 ppm) and trifluoromethoxy (δ 55–60 ppm for ¹⁹F coupling) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z 267.09) .

- X-ray Crystallography : For absolute configuration determination in enantiomeric derivatives .

Advanced: How does the trifluoromethoxy group influence electronic properties and reactivity?

Answer:

The -OCF₃ group is strongly electron-withdrawing, altering:

- Electrophilic Substitution : Directs reactions to meta/para positions in aromatic systems .

- Lipophilicity : Increases logP by ~1.2 units, enhancing blood-brain barrier penetration in pharmacological studies .

- Metabolic Stability : Reduces oxidative degradation via cytochrome P450 enzymes compared to -OCH₃ .

Methodological Insight : Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps for reactivity prediction .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives?

Answer:

Q. Table 2: Enantiomer Data

| Derivative | ee (%) | Method | Source |

|---|---|---|---|

| (R)-1-(4-OCF₃-phenyl)ethanamine | 99 | Chiral HPLC | |

| (S)-Hydrochloride salt | 95 | Diastereomeric crystallization |

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

- Dose-Response Analysis : Validate EC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) .

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in in vivo models .

- Receptor Docking Studies : Compare binding poses in homology models vs. crystal structures to explain potency variations .

Case Study : Discrepancies in serotonin receptor affinity (5-HT₂A) may arise from divergent assay conditions (e.g., Mg²⁺ concentration) .

Advanced: How can computational modeling optimize derivative design for target selectivity?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., -NH₂) and hydrophobic regions for lead optimization .

- ADMET Prediction : Use QikProp or SwissADME to prioritize derivatives with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.